molecular formula C26H24N4O3 B2679375 1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251598-76-1

1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2679375
CAS RN: 1251598-76-1
M. Wt: 440.503
InChI Key: ZCYSBUCMOGCAHA-UHFFFAOYSA-N
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Description

1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.503. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis of 1,8-naphthyridine derivatives and their analogues has been a subject of interest due to their potential antibacterial, anticancer, and enzyme inhibition properties. For example, the synthesis of pyridonecarboxylic acids as antibacterial agents and their structure-activity relationships have been extensively studied, revealing that certain substituents and modifications can significantly enhance their biological activity (Egawa et al., 1984). Another study focused on axially chiral 1,7-naphthyridine derivatives as tachykinin NK(1) receptor antagonists, indicating the importance of stereochemistry in receptor recognition and the potential for treating bladder function disorders (Natsugari et al., 1999).

Antibacterial and Anticancer Applications

The antibacterial and anticancer applications of 1,8-naphthyridine derivatives have been a major focus, with compounds demonstrating potent activity against a variety of bacterial strains and cancer cell lines. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones showed remarkable cytotoxicity against murine leukemia and lung carcinoma cells, highlighting their potential as anticancer agents (Deady et al., 2005). Similarly, novel angular benzophenazines, which include naphthyridine derivatives, were identified as dual topoisomerase I and II inhibitors, suggesting their utility in overcoming multidrug resistance in cancer chemotherapy (Vicker et al., 2002).

Enzyme Inhibition and Molecular Modeling

Studies on the synthesis and electrochemical properties of diiron complexes of 1,8-naphthyridine-based ligands aimed to model features of non-heme diiron enzymes, which play crucial roles in various biological processes. These studies not only contribute to our understanding of enzyme mechanisms but also facilitate the design of enzyme inhibitors and activators for therapeutic applications (He & Lippard, 2001).

Selective Receptor Agonists

Research on 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as cannabinoid-2 (CB2) receptor agonists exemplifies the application of naphthyridine derivatives in developing selective receptor modulators. These compounds have potential therapeutic benefits for treating chronic pain and immune-origin tumors without psychotropic effects (Manera et al., 2009).

properties

IUPAC Name

1-[2-(benzylamino)-2-oxoethyl]-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-17-7-6-10-20(13-17)29-26(33)22-15-30(25-21(24(22)32)12-11-18(2)28-25)16-23(31)27-14-19-8-4-3-5-9-19/h3-13,15H,14,16H2,1-2H3,(H,27,31)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYSBUCMOGCAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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